Dilauryl thiodipropionate
Description
The CIR Expert Panel concludes that Dilauryl Thiodipropionate, Thiodipropionic Acid, Dicetyl Thiodipropionate, Dimyristyl Thiodipropionate, Distearyl Thiodipropionate, and Ditridecyl Thiodipropionate are safe as cosmetic ingredients in the practices of use and concentration given in this safety assessment when formulated to be non-irritating.
structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026999 | |
| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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Molecular Weight |
514.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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| Record name | Dilauryl thiodipropionate | |
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| Record name | Didodecyl thiobispropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in most organic solvents | |
| Record name | DILAURYL THIODIPROPIONATE | |
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Density |
0.975 at 25 °C (solid 25 °C) | |
| Record name | DILAURYL THIODIPROPIONATE | |
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Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
| Record name | Dilauryl thiodipropionate | |
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| Record name | DILAURYL THIODIPROPIONATE | |
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Color/Form |
White flakes | |
CAS No. |
123-28-4, 31852-09-2 | |
| Record name | Dilauryl thiodipropionate | |
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| Record name | Dilauryl thiodipropionate | |
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| Record name | Didodecyl thiodipropionate | |
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| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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| Record name | Didodecyl 3,3'-thiodipropionate | |
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| Record name | Didodecyl thiodipropionate | |
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| Record name | DILAURYL THIODIPROPIONATE | |
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| Record name | DILAURYL THIODIPROPIONATE | |
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| Record name | Didodecyl thiobispropanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
40 °C, 43 - 44 °C | |
| Record name | DILAURYL THIODIPROPIONATE | |
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| Record name | Didodecyl thiobispropanoate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Evolution of Dilauryl Thiodipropionate Research
The study of antioxidants began with the understanding that certain chemicals could inhibit oxidation, a process that degrades organic compounds. wikipedia.org While the initial focus was on naturally occurring substances, the mid-20th century saw a rise in the development of synthetic antioxidants to meet industrial demands, particularly for the stabilization of polymers and plastics. wikipedia.orgisnff-jfb.com It was within this context that sulfur-containing compounds, including the esters of thiodipropionic acid, emerged as important industrial stabilizers. rsc.org
Dilauryl thiodipropionate, the diester of lauryl alcohol and 3,3'-thiodipropionic acid, was developed as a non-phenolic, secondary antioxidant. atamanchemicals.comtheic2.org Its synthesis, most commonly achieved through the direct esterification of thiodipropionic acid with lauryl alcohol or by reacting thiodipropionitrile with lauryl alcohol, provided an effective means to produce a stabilizer with low volatility and good compatibility with a range of materials. theic2.org Early research focused heavily on its application in stabilizing polymers like polypropylene (B1209903), polyethylene (B3416737), and acrylonitrile-butadiene-styrene (ABS) against degradation caused by heat and oxygen. medchemexpress.comakrochem.comsinocurechem.com Over time, its use expanded to other areas, including lubricants, greases, and food packaging materials, where it helps prevent rancidity in fats and oils. atamanchemicals.comcosmeticsinfo.orgchemicalbook.com
Nomenclature and Chemical Identity in Scientific Literature
To ensure clarity and precision in scientific communication, Dilauryl thiodipropionate is identified by a variety of systematic names and registry numbers. Its most common chemical name is didodecyl 3,3'-thiodipropionate. fda.govspectrumchemical.com The compound is registered under the CAS Number 123-28-4. medchemexpress.comsinocurechem.comchemicalbook.comfda.govspectrumchemical.commedkoo.comchemscene.comeuropa.euchemwhat.comcaymanchem.comuvabsorber.comwho.intchemicalbook.comtcichemicals.comfao.org
Below is a data table summarizing the key identifiers and chemical properties of this compound.
Classification of Dilauryl Thiodipropionate Within Antioxidant Chemistry
Antioxidants are broadly classified into two main categories: primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the free-radical chain reactions of oxidation. wikipedia.org
Dilauryl thiodipropionate is classified as a secondary antioxidant , also known as a hydroperoxide decomposer. atamanchemicals.comspecialchem.combdmaee.net Its primary function is not to scavenge free radicals directly but to neutralize hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers and other organic materials. specialchem.comchemicalbook.com By decomposing these hydroperoxides into stable, non-radical products like alcohols, DLTDP prevents them from breaking down into new, destructive radicals, thereby inhibiting further degradation. specialchem.comchemicalbook.com
A key aspect of DLTDP's utility is its synergistic effect when used in combination with primary antioxidants. atamanchemicals.comakrochem.comsinocurechem.com The primary antioxidant scavenges the initial free radicals, while DLTDP eliminates the hydroperoxides that are formed. This dual-action approach provides a much higher level of stabilization than either antioxidant could achieve alone. atamanchemicals.comsinocurechem.comhep.com.cn Research has shown that combinations of DLTDP with phenolic antioxidants, such as Irganox 1076 or Irganox 245, are particularly effective in protecting polymers like ABS and polypropylene (B1209903). akrochem.comhep.com.cn Studies suggest that the effective antioxidant is not the sulfide (B99878) itself but rather oxidation products, such as sulfur acids, which catalytically destroy hydroperoxides without generating free radicals. rsc.org
Overview of Research Trajectories and Key Discoveries for Dilauryl Thiodipropionate
Esterification of Thiodipropionic Acid with Lauryl Alcohol
Catalytic Systems and Reaction Kinetics
The efficiency of the esterification process is highly dependent on the catalytic system employed. A variety of catalysts can be used to facilitate the reaction, ranging from traditional mineral acids to more advanced biocatalysts.
Acid Catalysts: Strong mineral acids are commonly used in industrial synthesis.
Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH) are effective catalysts, typically used in concentrations of 0.5–1.0% by weight. They function by protonating the carbonyl oxygen of the thiodipropionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of lauryl alcohol.
Hydrochloric Acid (HCl) is another common choice for catalyzing this esterification.
Ion exchange resins with sulfonic acid groups, such as sulfonated styrene-divinylbenzene copolymers, represent a form of solid acid catalyst that can also be employed, offering potential advantages in terms of separation and reusability. google.com
Enzymatic Catalysts: An environmentally benign alternative to acid catalysis is the use of lipases.
Immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) has been shown to be highly effective. This biocatalyst can achieve high conversion rates (92-98%) in shorter reaction times (as little as 4 hours) under solvent-free conditions. google.com Enzymatic catalysis proceeds under milder temperature conditions, reducing the risk of side reactions and decomposition of reactants.
The reaction kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. For acid-catalyzed reactions, increasing the temperature generally increases the reaction rate. researchgate.net However, excessively high temperatures can lead to the decomposition of thiodipropionic acid. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product. theic2.org
Optimization of Reaction Conditions: Temperature, Pressure, and Molar Ratios
To maximize the yield and purity of DLTDP, reaction conditions must be carefully optimized. Key parameters include the reaction temperature, operating pressure, and the molar ratio of the reactants.
| Parameter | Optimized Range/Condition | Rationale & Impact on Yield/Purity |
| Temperature | 110–140°C (Acid Catalysis) | Accelerates the rate of esterification. Temperatures above 140°C can risk thermal decomposition of thiodipropionic acid, reducing yield and purity. |
| Pressure | Vacuum | Applying a vacuum (e.g., >0.097 MPa) is essential for removing the water formed during the reaction. theic2.orgchembk.com This shifts the reaction equilibrium towards the product side, driving the reaction to completion and achieving higher conversion rates. theic2.org |
| Molar Ratio (TDPA:Lauryl Alcohol) | 1:2.2 | Using a slight excess of lauryl alcohol helps to ensure the complete conversion of the more valuable thiodipropionic acid, maximizing the yield of the desired diester. |
The reaction time for acid-catalyzed batch processes typically ranges from 6 to 8 hours to achieve a high degree of conversion. Continuous monitoring of the reaction's progress can be performed using techniques like thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect the formation of the ester bond.
Purification and Isolation Techniques for this compound
Following the esterification reaction, the crude product contains DLTDP, unreacted starting materials, the catalyst, and byproducts. A multi-step purification process is therefore necessary to isolate high-purity DLTDP.
Neutralization: If a mineral acid catalyst is used, the first step is to neutralize the reaction mixture. This is typically done by washing with an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, until the mixture is neutral. chembk.com
Washing and Extraction: The mixture is then washed with water to remove any remaining salts and water-soluble impurities. chembk.com Solvent extraction may also be employed to separate the DLTDP from the aqueous phase.
Crystallization: The final and most critical purification step is crystallization. DLTDP has low solubility in certain solvents at low temperatures, a property that is exploited for its purification.
Solvent Crystallization: The crude product is dissolved in a hot solvent, such as isopropanol (B130326) or ethanol. As the solution is cooled, the DLTDP crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration and dried under vacuum.
Melt Crystallization: This technique is a promising alternative that avoids the use of solvents. It involves carefully cooling the molten crude product to induce crystallization of pure DLTDP. researchgate.net The feasibility of separating DLTDP from its binary mixture with lauryl alcohol using melt crystallization has been studied, with differential scanning calorimetry (DSC) used to determine the solid-liquid equilibrium. researchgate.netresearchgate.net
Flaking: For commercial distribution, the purified, molten DLTDP is often converted into solid flakes or a powder. theic2.orgchembk.com
Thiodipropionitrile-Based Synthetic Routes
An important alternative pathway for the synthesis of DLTDP begins with 3,3'-thiodipropionitrile (B89633) instead of thiodipropionic acid. primaryinfo.com This method is particularly relevant for large-scale industrial production as it can circumvent the direct handling of TDPA.
Alternative Precursors and Reaction Mechanisms
The core of this route is the reaction of 3,3'-thiodipropionitrile with lauryl alcohol in the presence of a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid. theic2.org The reaction mechanism involves a one-pot hydrolysis and esterification process. The acid catalyst first facilitates the hydrolysis of the two nitrile (-CN) groups of thiodipropionitrile into carboxylic acid (-COOH) groups, forming thiodipropionic acid in situ. This intermediate then immediately undergoes esterification with the lauryl alcohol present in the reaction mixture, following the same mechanism as the direct esterification route.
A typical reaction protocol involves a stepwise increase in temperature:
Initial phase at 65–70°C for approximately two hours.
Intermediate stage at 90°C for one hour. google.com
Final completion stage at 110–115°C for five hours.
Other precursors to thiodipropionic acid, such as its dihalide, can also theoretically be used, but the dinitrile is a common industrial intermediate. google.com The thiodipropionitrile itself is synthesized from the reaction of acrylonitrile (B1666552) with a sulfur source, such as sodium sulfide (B99878) or hydrogen sulfide. chembk.com
Comparative Analysis of Synthetic Efficiencies and Purity Profiles
Both the thiodipropionic acid and thiodipropionitrile routes are well-established for producing DLTDP. The choice between them often depends on factors like raw material availability, production scale, and processing equipment.
| Feature | Esterification of Thiodipropionic Acid | Thiodipropionitrile-Based Route |
| Primary Precursors | Thiodipropionic Acid, Lauryl Alcohol atamanchemicals.com | 3,3'-Thiodipropionitrile, Lauryl Alcohol primaryinfo.com |
| Key Advantage | More direct route; potentially fewer side products if starting with pure TDPA. | Avoids handling solid thiodipropionic acid, which can simplify large-scale material transfer. |
| Catalyst | Acid catalysts (H₂SO₄, HCl, p-TsOH) or enzymes (lipase). | Strong acid catalysts (HCl, H₂SO₄) required for both hydrolysis and esterification. theic2.org |
| Reaction Conditions | Typically 110–140°C under vacuum. | Stepwise temperature increase from 65°C to 115°C. google.com |
| Efficiency | High yields (>90%) are achievable, especially with enzymatic catalysis (up to 98%). | Can be highly efficient. Use of microreactor technology can reportedly achieve yields of 97% with significantly reduced residence times (30-60 minutes vs. 8+ hours in batch). |
| Purity Profile | Purity depends on the quality of the starting TDPA and the effectiveness of the purification process. | The in situ generation of TDPA from the nitrile can introduce different impurity profiles that must be managed during purification. |
The development of microreactor technologies offers a significant potential improvement for the thiodipropionitrile route, promising higher throughput and improved yield by enabling precise control over reaction conditions and efficient removal of byproducts.
Advanced Synthetic Strategies for High Purity this compound
The pursuit of high-purity this compound, essential for its performance as an antioxidant and stabilizer, has led to the development of advanced synthetic and purification strategies. These methods aim to improve yield, minimize byproducts, and achieve purity levels of 99% or higher.
One advanced synthetic route involves the use of thiodipropionitrile as a starting material instead of thiodipropionic acid. This method proceeds via the reaction of thiodipropionitrile with lauryl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. wa.gov A key advantage of this pathway is avoiding the direct handling of thiodipropionic acid. The reaction typically involves a carefully controlled, stepwise temperature increase to manage the hydrolysis of the nitrile and subsequent esterification. The removal of ammonia, a byproduct of the reaction, under vacuum is critical to prevent reverse reactions and drive the synthesis towards completion.
| Catalyst | Typical Conversion Efficiency (%) | Typical Reaction Time (hours) | Notes |
|---|---|---|---|
| Hydrochloric Acid (HCl) | 92–95 | 8–10 | Offers higher yields but requires corrosion-resistant reactors. |
| Sulfuric Acid (H₂SO₄) | 88–90 | 10–12 | Less corrosive but may introduce sulfur impurities. |
Beyond the initial synthesis, advanced purification techniques are crucial for achieving high-purity DLTDP. The primary impurity in the crude product is often unreacted lauryl alcohol.
Solvent Crystallization: A widely used method for purification is crystallization from a suitable solvent. Isopropanol is particularly effective due to the low solubility of DLTDP in it at cold temperatures. An optimized protocol involves dissolving the crude DLTDP in hot isopropanol, followed by controlled cooling to induce crystallization. This process can consistently yield a product with a purity of ≥99%. fao.org
Melt Crystallization: Melt crystallization is an emerging solvent-free, "green" purification technology that separates components based on their melting points. researchgate.netacs.org Research has explored the feasibility of purifying DLTDP from its binary mixture with lauryl alcohol using this technique. researchgate.netresearchgate.netx-mol.com Studies involving differential scanning calorimetry (DSC) have been used to determine the solid-liquid equilibrium of the DLTDP/lauryl alcohol system, which is fundamental for designing a melt crystallization process. researchgate.netresearchgate.net Based on this data, modeling has shown that a multi-stage countercurrent crystallization process could theoretically achieve a DLTDP purity of 99% from an initial mixture. researchgate.netresearchgate.net While presented as a highly promising method, the practical separation of DLTDP by melt crystallization on an industrial scale has not yet been fully realized. researchgate.netresearchgate.net
| Purification Method | Key Parameters | Achievable Purity | Supporting Research Findings |
|---|---|---|---|
| Solvent Crystallization | Solvent: Isopropanol Process: Dissolution at ~70°C, controlled cooling to ~5°C. | ≥99% (HPLC) | Low solubility of DLTDP in cold isopropanol allows for effective separation from impurities. |
| Melt Crystallization | Process: Multi-stage countercurrent crystallization. Theoretical Requirement: At least 3 stages for an initial 10-30% DLTDP mixture. researchgate.netresearchgate.net | 99% (mass fraction) researchgate.netresearchgate.net | Solid-liquid equilibrium data has been established, and process modeling indicates high feasibility, though industrial implementation is not yet reported. researchgate.netresearchgate.netx-mol.com |
Hydroperoxide Decomposition Mechanism
The principal antioxidant function of DLTDP is the decomposition of hydroperoxides (ROOH), which are unstable intermediates formed during the oxidative degradation of organic materials. By converting these reactive species into more stable, non-radical products, DLTDP effectively interrupts the autoxidation cycle.
Role as a Secondary Antioxidant in Oxidative Processes
Antioxidants are broadly classified as primary or secondary. Primary antioxidants, such as hindered phenols, function by donating a hydrogen atom to trap free radicals. In contrast, secondary antioxidants, like DLTDP, operate by a non-radical-scavenging mechanism, primarily targeting the decomposition of hydroperoxides. atamanchemicals.comresearchgate.net This preventative action is crucial as it curtails the formation of new free radicals that would otherwise be generated from the thermal or light-induced cleavage of the weak oxygen-oxygen bond in hydroperoxides. diva-portal.org
The role of DLTDP as a secondary antioxidant is particularly significant in synergistic antioxidant systems. When used in combination with primary antioxidants, a complementary effect is often observed. researchgate.net The primary antioxidant scavenges the initial free radicals, while DLTDP neutralizes the hydroperoxides that are formed, leading to enhanced stability of the material. ohans.com This synergistic relationship allows for more comprehensive protection against oxidative degradation. researchgate.net
Formation and Reactivity of Sulfoxide (B87167) Intermediates
The initial step in the hydroperoxide decomposition by DLTDP involves the oxidation of the sulfur atom in the thioether linkage to form a sulfoxide intermediate (DLTDP-SO). nih.gov This reaction is central to its antioxidant activity.
Reaction: DLTDP + ROOH → DLTDP-SO + ROH
This oxidation of the sulfide to a sulfoxide is a well-established reaction with various oxidizing agents, including hydrogen peroxide and organic peroxides. The resulting sulfoxide is not an inert byproduct; it is itself a reactive species that can participate in further antioxidant reactions. The sulfoxide can undergo a β-elimination reaction, leading to the formation of sulfenic acid (RSOH) and sulfinic acid (RSO₂H). nih.gov These sulfur-containing acids are also capable of reacting with and neutralizing additional hydroperoxide molecules.
The reactivity of the sulfoxide intermediate is a key aspect of the sustained antioxidant protection offered by DLTDP. While the initial reaction with a hydroperoxide consumes one molecule of DLTDP, the subsequent reactions of the sulfoxide and its derivatives can lead to the decomposition of multiple hydroperoxide molecules.
Catalytic Decomposition of Hydroperoxides by this compound and its Derivatives
The decomposition of hydroperoxides by DLTDP and its subsequent derivatives can be considered a catalytic process, where one molecule of the initial antioxidant can lead to the destruction of multiple hydroperoxide molecules. nih.gov After the initial formation of the sulfoxide, subsequent reactions generate species like sulfenic and sulfinic acids. nih.gov At elevated temperatures, sulfinic acid can decompose to form sulfur dioxide (SO₂), a powerful hydroperoxide decomposer. nih.gov
This catalytic cycle significantly enhances the efficiency of DLTDP as a stabilizer. Research has shown that in the reaction with hydroperoxides, a single mole of a sulfur-containing compound like DLTDP can eventually lead to the decomposition of at least 20 moles of hydroperoxide. nih.gov
Table 1: Key Reactions in the Hydroperoxide Decomposition by DLTDP
| Reaction Step | Reactants | Products | Significance |
| Initial Oxidation | DLTDP + ROOH | DLTDP-SO + ROH | Formation of the key sulfoxide intermediate. nih.gov |
| Sulfoxide Reaction | DLTDP-SO | Sulfenic Acid (RSOH) | Generation of further reactive antioxidant species. nih.gov |
| Further Oxidation | Sulfenic Acid + ROOH | Sulfinic Acid (RSO₂H) | Continued neutralization of hydroperoxides. nih.gov |
| Acid Decomposition | Sulfinic Acid (at high temp.) | Sulfur Dioxide (SO₂) | Formation of a potent hydroperoxide decomposer. nih.gov |
Free Radical Scavenging Capabilities
Interaction with Peroxy Radicals and Alkyl Radicals
DLTDP can react with and neutralize highly reactive peroxy radicals (ROO•) and alkyl radicals (R•) that propagate the oxidative chain reaction. researchgate.net The thioether linkage in DLTDP is susceptible to attack by these radicals. This interaction terminates the chain reaction, preventing further degradation of the organic material. Studies have shown that thioether antioxidants like DLTDP react with free radicals, thereby extending the shelf life of various products. atamanchemicals.com
The effectiveness of DLTDP in scavenging these radicals is a crucial part of its function, particularly in synergy with primary antioxidants. researchgate.net
Electron Transfer and Hydrogen Abstraction Pathways
The mechanism of free radical scavenging by thioethers can involve both electron transfer and hydrogen abstraction pathways. In an electron transfer mechanism, the sulfur atom of DLTDP can donate an electron to a radical, forming a radical cation and neutralizing the reactive species. ijarse.com This process is influenced by the electronic properties of the sulfur atom and the nature of the radical.
Hydrogen abstraction is another potential pathway, where a radical abstracts a hydrogen atom from the carbon atoms adjacent to the sulfur atom in the DLTDP molecule. researchgate.net This results in the formation of a more stable radical on the DLTDP molecule, which is less likely to propagate the oxidative chain reaction. The presence of β-hydrogens in the structure of DLTDP facilitates this type of reaction. nih.gov
Table 2: Research Findings on DLTDP's Antioxidant Mechanisms
| Research Focus | Key Finding | Implication | Reference |
| Synergistic Antioxidant Effect | The combination of an alkylated diphenylamine (B1679370) (primary antioxidant) and DLTDP (secondary antioxidant) significantly improved the thermal-oxidation stability of a polyolefin base fluid. | Demonstrates the complementary roles of different antioxidant types and the effectiveness of DLTDP in a synergistic system. | researchgate.net |
| Reaction with Peroxides | A study on the reaction between benzoyl peroxide and DLTDP in polypropylene showed a 1:1 reaction ratio following second-order kinetics at 50°C. | Provides kinetic data for the interaction of DLTDP with a peroxide, highlighting a direct reaction pathway. | researchgate.net |
| Hydroperoxide Decomposition Kinetics | The decomposition of hydroperoxides by DLTDP was found to have an induction period, which could be eliminated by acetic acid but not by the sulfoxide derivative. | Suggests a complex reaction mechanism involving the formation of an active catalytic species from the initial sulfur compound. | researchgate.net |
| Formation of Acidic Species | The decomposition of hydroperoxides by sulfur compounds is proposed to be catalytically driven by an acid species formed from the sulfur compound. | Explains the high efficiency of DLTDP, where one molecule can decompose many hydroperoxide molecules. | nih.gov |
Interplay with Polymer Degradation Pathways
The degradation of polymers, whether initiated by heat, light, or mechanical stress, proceeds via a radical chain mechanism. This process leads to a deterioration of the material's physical and mechanical properties through events like chain scission and cross-linking. DLTDP intervenes in this cycle, primarily by targeting and decomposing hydroperoxides (ROOH) into non-radical, stable products. This action prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise propagate the degradation chain. By disrupting the cycle at this stage, DLTDP helps preserve the molecular structure of the polymer. univook.combehinpolymerco.com
Polymer chain scission, the breaking of covalent bonds in the polymer backbone, leads to a reduction in molecular weight, an increase in melt flow rate (MFR), and a loss of mechanical strength, causing brittleness. behinpolymerco.comspecialchem.comwikipedia.org Cross-linking, the formation of new bonds between polymer chains, can also be detrimental, often leading to gel formation, increased stiffness, and reduced processability. DLTDP is effective in mitigating both of these degradation phenomena by scavenging the free radicals that cause them. univook.comresearchgate.net
Research has demonstrated the efficacy of DLTDP, particularly when used in combination with primary antioxidants, in preserving the integrity of various polymers. In a study on Acrylonitrile Butadiene Styrene (ABS) copolymers, the combination of a phenolic antioxidant (Irganox 245) with DLTDP showed a significant improvement in material stability compared to the phenolic antioxidant alone. The synergistic system resulted in much lower color change (yellowness index) and higher retention of tensile strength after aging, indicating a marked inhibition of degradation reactions.
| Antioxidant System | Yellowness Index (Δ after aging) | Tensile Strength Retention (%) |
|---|---|---|
| Phenolic Antioxidant (Irganox 245) alone | +15 | 78% |
| Phenolic Antioxidant (Irganox 245) + DLTDP | +5 | 92% |
This interactive table presents data on the synergistic effect of DLTDP with a phenolic antioxidant in stabilizing ABS copolymers, highlighting the reduction in discoloration and the preservation of mechanical properties.
In polypropylene (PP), which is highly susceptible to thermal degradation, chain scission is the predominant degradation mechanism. Studies on the high-temperature stabilization of PP have shown that combinations of a hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) and a thioester like DLTDP are highly effective. The stability is often evaluated by monitoring the Melt Flow Rate (MFR); an increase in MFR signifies a decrease in molecular weight due to chain scission. Formulations containing DLTDP effectively control this increase, preserving the polymer's molecular weight and, consequently, its mechanical properties. specialchem.comresearchgate.net
The effectiveness of an antioxidant is quantified by its influence on the kinetics of degradation. Key parameters include the oxidation induction time (OIT), which measures the time until the onset of rapid oxidation, and the activation energy of the degradation reaction. DLTDP significantly impacts these kinetics, especially in synergistic systems. researchgate.netresearchgate.net
Thermal Degradation Kinetics:
DLTDP plays a vital role in the long-term thermal stability (LTTS) of polyolefins like polyethylene (PE) and polypropylene (PP). univook.comspecialchem.com As a hydroperoxide decomposer, it works synergistically with primary, radical-scavenging phenolic antioxidants. The phenolic antioxidant provides initial protection during processing and early service life, while DLTDP prevents the buildup of hydroperoxides, thereby extending the polymer's service life at elevated temperatures. specialchem.comacs.org
Research on PP stabilization at 150°C demonstrated that specific ratios of phenolic antioxidant to thioester provide optimal LTTS. A study by Allen et al. found that a 20:80 ratio of a hindered phenol (B47542) (S1010) to DLTDP provided the best long-term heat stability, as measured by Oxidation Induction Time (OIT) and time to embrittlement. researchgate.net For high-density polyethylene (HDPE), a ratio of 1:2 or 1:3 of phenolic antioxidant to a thiosynergist like DLTDP is recommended for the best balance of cost and performance in achieving long-term thermal stability. specialchem.com
| Polymer | Stabilizer System | Key Finding on Thermal Stability |
|---|---|---|
| Polypropylene (PP) | Hindered Phenol (S1010) + DLTDP | A 20:80 ratio provided the best long-term thermal stability at 150°C, significantly extending the oxidation induction time. researchgate.net |
| High-Density Polyethylene (HDPE) | Phenolic Antioxidant + DLTDP | A 1:2 or 1:3 ratio is recommended for optimal cost/performance in long-term thermal stability. specialchem.com |
| Polyalphaolefin (PAO10) | Alkylated Diphenylamine (ADPA) + DLTDP | The combination significantly improved the activation energy of the thermal-oxidative reaction, reducing the degradation rate. researchgate.net |
This interactive table summarizes research findings on the influence of DLTDP-containing stabilizer systems on the thermal degradation kinetics of various polymers.
Furthermore, studies combining DLTDP with an alkylated diphenylamine (ADPA) antioxidant in a polyalphaolefin (PAO10) base fluid showed a significant synergistic effect. This combination was found to increase the activation energy of the thermal-oxidative degradation process, which means more energy is required for the degradation to occur, effectively reducing the reaction rate. researchgate.net
Photo-oxidative Degradation Kinetics:
Synergism with Primary Antioxidants
Primary antioxidants, also known as radical scavengers, function by donating a hydrogen atom to reactive radicals, thus terminating the oxidation chain reaction. sci-hub.se When combined with DLTDP, a powerful synergistic effect is often observed, leading to superior stabilization compared to the use of either antioxidant alone. fiveable.mehep.com.cn
The combination of DLTDP with hindered phenolic antioxidants is a widely utilized and well-documented synergistic system for stabilizing polymers, particularly polyolefins. fiveable.mehep.com.cnspecialchem.com Hindered phenols, such as those in the Irganox series (e.g., Irganox 1010, Irganox 1076, and Irganox 245), are primary antioxidants that effectively scavenge free radicals. hep.com.cnbehinpolymerco.com
The synergistic effect between phenolic antioxidants and thioesters like DLTDP arises from their complementary functions in the antioxidant cycle. fiveable.menih.gov The primary antioxidant (phenolic compound) intercepts and neutralizes free radicals (R•, ROO•) by donating a hydrogen atom, thereby preventing the propagation of the oxidative chain reaction. sci-hub.se This process, however, results in the formation of hydroperoxides (ROOH), which are relatively stable but can decompose under heat or light to generate new, highly reactive radicals.
This is where DLTDP, as a secondary antioxidant, plays a crucial role. It decomposes the hydroperoxides into stable, non-radical products, preventing them from becoming a source of further degradation. fiveable.mefscichem.com Essentially, the phenolic antioxidant protects the polymer from immediate radical attack, while DLTDP "cleans up" the byproducts of this protection, preventing a re-initiation of the oxidation process. Furthermore, DLTDP can regenerate the primary antioxidant, allowing it to continue scavenging radicals. fscichem.com This cooperative action leads to a level of stabilization that is greater than the sum of the individual effects of each antioxidant. hep.com.cn
A study on the stabilization of acrylonitrile-butadiene-styrene (ABS) graft copolymers demonstrated a strong synergistic effect between Irganox 245 and DLTDP, resulting in significantly better stabilization than when either component was used individually. hep.com.cn In contrast, only a weak synergism was observed with Irganox 1076. hep.com.cn
The ratio of phenolic antioxidant to DLTDP is a critical factor in maximizing the synergistic effect and achieving optimal long-term thermal stability (LTTS). specialchem.comresearchgate.net Research on polypropylene stabilization has shown that different ratios are optimal for different types of degradation. For processing stabilization, a higher proportion of phenolic antioxidant is more effective, with an 80:20 ratio of phenol to thioester providing the best results. researchgate.net Conversely, for long-term thermal stability, a higher proportion of the thioester is beneficial, with a 20:80 ratio of phenol to thioester being optimal. researchgate.net
For improving the LTTS of high-density polyethylene (HDPE), a ratio of 1:2 or 1:3 of phenolic antioxidant to a thiosynergist like DLTDP is recommended for the best balance of cost and performance. specialchem.com In rubber applications, a typical dosage for superior heat stability involves a three-to-one ratio of DLTDP to a hindered phenolic antioxidant, such as 0.5-1.0 PHR of DLTDP to 0.15-0.35 PHR of antioxidants like AO 1010 or 1076. akrochem.com
Interactive Table: Optimized Ratios of DLTDP and Phenolic Antioxidants for Polymer Stabilization
| Polymer | Application | Phenolic Antioxidant | DLTDP | Optimal Ratio (Phenolic:DLTDP) | Key Finding |
|---|---|---|---|---|---|
| Polypropylene | Processing Stabilization | Irganox 1010 | DLTDP | 80:20 | Higher phenolic content is better for melt stability. researchgate.net |
| Polypropylene | Long-Term Thermal Stability | Irganox 1010 | DLTDP | 20:80 | Higher thioester content enhances long-term heat aging. researchgate.net |
| HDPE | Long-Term Thermal Stability | Generic Phenolic AO | DLTDP | 1:2 to 1:3 | Provides the best cost-performance balance for LTTS. specialchem.com |
| Rubber | Heat Stability | AO 1010, 1076 | DLTDP | 1:3 | Recommended for superior heat stability in rubber compounds. akrochem.com |
DLTDP also exhibits significant synergistic effects when combined with aromatic amine antioxidants. mdpi.comresearchgate.net These amines, like phenolic antioxidants, are primary radical scavengers. mdpi.com
The synergy between DLTDP and aromatic amine antioxidants, such as alkylated diphenylamines (ADPAs), stems from their complementary mechanisms of action. nih.govmdpi.comresearchgate.net The ADPA acts as a radical scavenger, while DLTDP functions as a peroxide decomposer. mdpi.comresearchgate.net This dual approach effectively interrupts the autoxidation cycle at different points.
Studies on polyalphaolefin (PAO) base fluids have shown that the combination of an ADPA and DLTDP leads to a significant improvement in anti-oxidation stability. researchgate.net The addition of DLTDP to an ADPA was found to increase the activation energy of the lubricant and reduce the rate of thermal-oxidative reaction. researchgate.net This demonstrates a good synergistic effect that enhances the thermal-oxidation stability of the base fluid. researchgate.net
Research on 9,10-dihydroacridine (B10567) (acridan) derivatives, another class of aromatic amines, in polypropylene showed that while the acridans themselves had weak antioxidant properties, their combination with DLTDP resulted in a considerable increase in the oxidation induction period. cnrs.fr This indicates a clear synergistic interaction.
Interactive Table: Synergistic Effects of DLTDP with Aromatic Amine Antioxidants
| Base Material | Aromatic Amine Antioxidant | Key Observation | Reference |
|---|---|---|---|
| Polyalphaolefin (PAO) Base Fluid | Alkylated Diphenylamine (ADPA) | The combination of ADPA and DLTDP demonstrated a good synergistic effect, enhancing the thermal-oxidation stability of PAO. researchgate.net | researchgate.net |
| Polypropylene | 9,9-diphenyl-acridan | Showed synergism when used in the presence of DLTDP. cnrs.fr | cnrs.fr |
| Polypropylene | 9,9-dimethyl-acridan | Showed synergism when used in the presence of DLTDP. cnrs.fr | cnrs.fr |
Phosphite (B83602) stabilizers are another class of secondary antioxidants that function as hydroperoxide decomposers and are often used during high-temperature processing of polymers. fiveable.mebehinpolymerco.combdmaee.net They exhibit synergistic properties when combined with primary phenolic antioxidants. behinpolymerco.com The combination of DLTDP, a thioester, with phosphites and phenolic antioxidants can create a highly effective and comprehensive stabilization system. chemicalbook.com For instance, a synergistic effect can be obtained with a combination of a phenolic antioxidant like β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid n-octadecanol ester, a phosphite like tris(2,4-di-tert-butylphenyl) phosphite, and DLTDP in thermoplastic elastomers. chemicalbook.com This multi-component system leverages the different but complementary mechanisms of each antioxidant type to provide robust protection against degradation.
Aromatic Amine Antioxidants (e.g., Alkylated Diphenylamines, Dihydroacridine Derivatives)
Synergism with Light Stabilizers
Exposure to ultraviolet (UV) radiation can lead to the photodegradation of polymers, causing undesirable changes such as discoloration, embrittlement, and loss of mechanical properties. behinpolymerco.comgoogle.com Light stabilizers are incorporated into polymers to mitigate this damage. fiveable.me DLTDP can work in concert with these light stabilizers to provide enhanced protection.
UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless heat energy, thereby preventing the initiation of photo-oxidative degradation. fiveable.me Common classes of UV absorbers include benzophenones and benzotriazoles. fiveable.me When DLTDP is used in conjunction with UV absorbers, a synergistic effect is often observed. behinpolymerco.comgoogle.com The UV absorber reduces the rate of radical formation by shielding the polymer from UV light, while DLTDP neutralizes the hydroperoxides that may still form. This dual-action approach leads to a more significant extension of the polymer's service life than either additive could achieve alone. researchgate.net
Characterization of Synergistic Effects in Polymer Systems
The efficacy of synergistic antioxidant systems containing DLTDP is evaluated through various analytical techniques that probe the thermal, chemical, and physical properties of the polymer.
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are powerful thermal analysis techniques used to assess the oxidative stability of polymers. DSC can be used to determine the Oxidation Induction Time (OIT), which is a measure of the material's resistance to oxidation at a specific temperature. A longer OIT indicates greater stability. Studies have shown that combinations of antioxidants, including those with DLTDP, can significantly increase the OIT of polymers compared to individual additives. mdpi.comost.ch
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. It can be used to determine the onset temperature of degradation. In synergistic systems, the presence of DLTDP can lead to a higher degradation temperature, indicating enhanced thermal stability. researchgate.net For instance, the combination of an alkylated diphenylamine (ADPA) and DLTDP in a polyolefin base fluid demonstrated a significant improvement in thermal-oxidative stability as evaluated by both DSC and TG. researchgate.netresearchgate.net The Kissinger method, often applied to DSC or TG data, can be used to calculate the activation energy of the thermal-oxidative process, providing further insight into the stabilizing effect of the antioxidant blend. researchgate.netmdpi.com
Table 1: Illustrative Data from Thermal Analysis of Antioxidant Systems
| Antioxidant System | Onset of Oxidation (OIT by DSC) | Onset of Thermal Degradation (by TGA) |
| Unstabilized Polymer | Low | Low |
| Primary Antioxidant Alone | Moderate | Moderate |
| DLTDP Alone | Low-Moderate | Low-Moderate |
| Primary Antioxidant + DLTDP | High | High |
This table is for illustrative purposes and the values would be specific to the polymer and antioxidant concentrations used.
The degradation of polymers is accompanied by chemical changes, such as the formation of carbonyl, hydroxyl, and other oxygen-containing functional groups. These changes can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy. By analyzing the FTIR spectra of polymer samples before and after aging, the extent of oxidation can be quantified by observing the growth of characteristic absorption bands.
In systems stabilized with DLTDP and a synergistic partner, the rate of formation of these oxidative products is significantly reduced. mmu.ac.uk For example, monitoring the carbonyl index (a measure of the intensity of the carbonyl absorption band) over time during accelerated aging can provide a clear indication of the effectiveness of the antioxidant system. A slower increase in the carbonyl index for the stabilized polymer compared to an unstabilized or singly stabilized polymer demonstrates the synergistic effect. mmu.ac.uk
Ultimately, the goal of stabilization is to preserve the useful physical properties of the polymer. Therefore, assessing mechanical properties like tensile strength, elongation at break, and impact strength, as well as optical properties such as yellowness index and gloss, is crucial. researchgate.net
Degradation leads to a loss of mechanical integrity and discoloration. The synergistic action of DLTDP with other stabilizers helps to retain these properties for a longer period under degradative conditions. For instance, a study on pigmented polyolefins showed that a combination of a UV absorber and a hindered amine light stabilizer (HALS) resulted in greater retention of mechanical properties and resistance to color change compared to using the stabilizers individually. researchgate.net While this study did not specifically mention DLTDP, the principle of synergistic protection leading to better property retention is directly applicable.
Table 2: Hypothetical Assessment of Material Properties after Accelerated Aging
| Stabilizer System | Tensile Strength Retention (%) | Yellowness Index (ΔYI) |
| Unstabilized | 40 | 25 |
| UV Absorber Alone | 70 | 15 |
| DLTDP Alone | 60 | 20 |
| UV Absorber + DLTDP | 90 | 5 |
This table is a hypothetical representation to illustrate the synergistic effect on material properties.
Applications of Dilauryl Thiodipropionate in Polymer Science and Engineering
Stabilization of Polyolefins (Polypropylene, Polyethylene (B3416737), TPO)
DLTDP is extensively used as a stabilizer in polyolefins such as polypropylene (B1209903) (PP), polyethylene (PE), and thermoplastic polyolefins (TPO) to protect the polymer during both high-temperature melt processing and its service life. medchemexpress.comutwente.nl
During melt processing and end-use, polyolefins are susceptible to thermo-oxidative degradation, which leads to chain scission, discoloration, and a decline in mechanical properties. medchemexpress.comutwente.nl DLTDP, as a secondary antioxidant, addresses this by decomposing hydroperoxides into non-radical, stable products. uvabsorber.com
It is particularly effective when used in combination with primary antioxidants, such as hindered phenols. basf.com This synergistic relationship is crucial; the primary antioxidant scavenges free radicals, while DLTDP neutralizes the hydroperoxides that would otherwise break down and propagate further degradation. uvabsorber.com This dual-action approach significantly improves the long-term thermal stability (LTTS) of the polymer. utwente.nlakrochem.com Research indicates that for optimal performance and cost-efficiency in enhancing the LTTS of High-Density Polyethylene (HDPE), a ratio of 1:2 or 1:3 of phenolic antioxidant to a thiosynergist like DLTDP provides the best results. akrochem.com While phosphite (B83602) stabilizers are often used to protect the polymer during initial melt processing, thioesters like DLTDP are key for ensuring stability during long-term exposure to heat. basf.comutwente.nl
Synergistic Antioxidant Systems in Polyolefins
| Antioxidant Type | Function | Primary Application Stage | Synergy with DLTDP |
|---|---|---|---|
| Primary (e.g., Hindered Phenols) | Radical Scavenging | Processing & Long-Term Use | Captures initial free radicals, while DLTDP decomposes byproducts (hydroperoxides). |
| Secondary (DLTDP) | Hydroperoxide Decomposition | Long-Term Use | Decomposes hydroperoxides, preventing further radical formation and enhancing the efficiency of primary antioxidants. |
| Secondary (e.g., Phosphites) | Hydroperoxide Decomposition | Melt Processing | Provides melt stability and color protection, while DLTDP provides long-term heat stability. |
The enhanced long-term stability imparted by DLTDP makes it a vital component in demanding polyolefin applications. In the manufacturing of HDPE and PP pipes, DLTDP contributes to the material's durability and resistance to thermal degradation over decades of use. univook.com
For power cables, where polyethylene is used as an insulator, stabilization is critical to prevent oxidative breakdown caused by heat generated from the electrical conductor. akrochem.com DLTDP, in combination with primary antioxidants and metal deactivators, helps maintain the polymer's insulating properties and extends the cable's service life. akrochem.com
In the automotive sector, polypropylene and TPO parts are exposed to high temperatures, particularly in under-the-hood applications and vehicle interiors. univook.com Formulations containing DLTDP provide the necessary heat stability to maintain color, gloss, and mechanical integrity, preventing parts from becoming brittle or discolored over time. univook.com
Stabilization of Styrenic Polymers (ABS, HIPS, Styrene-Butadiene Emulsions)
DLTDP also functions as an effective secondary antioxidant for styrenic polymers, including Acrylonitrile-Butadiene-Styrene (ABS), High-Impact Polystyrene (HIPS), and styrene-butadiene emulsions. univook.comunivook.com These materials are prone to degradation and discoloration when exposed to heat and oxygen, particularly due to the presence of unsaturated butadiene units. basf.com
ABS is a terpolymer where a styrene-acrylonitrile (SAN) copolymer is grafted onto a polybutadiene (B167195) rubber backbone. The rubbery phase is particularly vulnerable to thermal oxidation, which can compromise the material's impact strength and lead to yellowing. basf.com
DLTDP is used to stabilize ABS, often in synergistic combination with hindered phenolic antioxidants. basf.comatamanchemicals.com Studies have demonstrated that a blend of a phenolic antioxidant (like Irganox 245) and DLTDP provides a significantly better stabilization effect against degradation and discoloration in ABS graft copolymers than either component used individually. basf.com This synergistic system effectively protects the polymer during processing at elevated temperatures, preserving its mechanical properties and aesthetic appearance. basf.com
Stabilization Effects on ABS Graft Copolymers
| Stabilizer System | Observed Effect | Reference |
|---|---|---|
| Individual Hindered Phenol (B47542) | Moderate stabilization | basf.com |
| Individual DLTDP | Some stabilization | basf.com |
| Hindered Phenol + DLTDP (Synergistic Blend) | Significantly improved stabilization against degradation and discoloration (e.g., reduced yellowness index) | basf.com |
Stabilization of Rubber and Elastomers (SBR, NR-IR, EPR, EPDM, PBR, CR, NBR)
Dilauryl thiodipropionate is utilized as a non-staining, synergistic heat stabilizer in a wide array of natural and synthetic rubbers. akrochem.comunivook.com Its application is noted in Styrene-Butadiene Rubber (SBR), Natural Rubber and Isoprene Rubber (NR-IR), Ethylene Propylene Rubber (EPR), Ethylene Propylene Diene Monomer (EPDM), Polybutadiene Rubber (PBR), Chloroprene Rubber (CR), and Nitrile Butadiene Rubber (NBR). akrochem.com
As with other polymers, DLTDP functions as a secondary antioxidant in elastomers, working alongside primary antioxidants to provide superior heat stability during aging. akrochem.comchembroad.com This combination is crucial for maintaining the elasticity and mechanical strength of rubber products that are exposed to elevated temperatures over their service life. akrochem.comunivook.com A common synergistic ratio for achieving superior heat stability in rubber applications is three parts DLTDP to one part hindered phenolic antioxidant. akrochem.com
Vulcanization is the chemical process of converting natural rubber and synthetic polymers into more durable materials by forming cross-links between polymer chains. The additives used in a rubber formulation can sometimes interfere with this critical process. However, this compound is noted for having a minimal effect on vulcanization properties, particularly in elastomers that are cured using peroxide systems. akrochem.com This compatibility allows it to be incorporated into rubber formulations to enhance long-term thermal stability without significantly altering the cure characteristics or the final cross-link density of the vulcanized product. akrochem.com
Applications in PVC, Acrylics, Polyester, and Polyamide
This compound serves as a crucial stabilizer in a range of polymers, protecting them against thermal and oxidative degradation. univook.com Its high compatibility and effectiveness in preventing discoloration and maintaining mechanical properties make it a valuable additive in various polymer formulations. univook.comlube-media.com
In Polyvinyl Chloride (PVC) , DLTDP is utilized as a secondary antioxidant to ensure stability against heat. lube-media.commedchemexpress.com It is particularly beneficial in flexible PVC formulations where it works synergistically with primary stabilizers to prevent degradation during high-temperature processing. As a thioether-based antioxidant, it enhances long-term thermal stability, although it is most effective when paired with a phenolic antioxidant.
For Acrylics , DLTDP is an effective stabilizer for both acrylic and modified acrylic plastics. medchemexpress.com Its incorporation helps to protect these polymers from thermal and oxidative degradation. medchemexpress.com The U.S. Food and Drug Administration (FDA) permits the use of this compound in semi-rigid and rigid acrylic and modified acrylic plastics intended for food contact applications. wa.gov
In the realm of Polyesters , DLTDP is used in certain formulations to improve stability. For instance, it has been included in synergistic stabilizer compositions for polyester-based polyurethanes to protect against degradation caused by sunlight and gas combustion fumes. google.com Its role as a processing and thermal stabilizer is also noted in thermoplastic polyesters. vanhornmetz.com
With respect to Polyamides , DLTDP is recommended for long-term thermal and process stabilization of molded parts, fibers, and films. vanhornmetz.com Its ability to function as a thiosynergist antioxidant makes it suitable for use in polyamides, contributing to the durability and performance of the final products. vanhornmetz.com
Table 1: Overview of DLTDP Applications in Various Polymers
| Polymer | Function | Key Benefits |
|---|---|---|
| PVC | Secondary Antioxidant | Enhances long-term thermal stability, prevents heat-induced degradation. lube-media.com |
| Acrylics | Stabilizer | Protects against thermal and oxidative degradation. medchemexpress.com |
| Polyester | Stabilizer Component | Protects against degradation from environmental factors. google.com |
| Polyamide | Thermal Stabilizer | Provides long-term heat and processing stability. vanhornmetz.com |
Role in Hot Melt Adhesives
Hot melt adhesives are solid formulations that are applied in a molten state and form a bond upon cooling. unisunchem.comunivook.com These adhesives are composed of a base polymer, tackifiers, waxes or oils, and additives such as antioxidants. unisunchem.comunivook.com this compound is incorporated into hot melt adhesive formulations as an antioxidant. vanhornmetz.com Its function is to protect the adhesive from thermal degradation during the melting and application processes, as well as to enhance the long-term stability of the adhesive bond. vanhornmetz.com DLTDP is particularly effective when used in combination with primary antioxidants in formulations based on polymers like polyethylene and polypropylene. cosmeticsinfo.org
Use in Lubricants and Greases
This compound plays a significant role in enhancing the oxidative stability of both synthetic ester oils and polyolefin-based lubricants. mantsen.com
In Ester Oils , thermo-oxidative degradation is a primary concern, especially at elevated temperatures. lube-media.comspecialchem.com The oxidation of ester-based lubricants proceeds through a free-radical chain mechanism, leading to an increase in acidity and viscosity, which can impair lubricant function. specialchem.com Antioxidants are added to inhibit this process. Thioesters like DLTDP act as "peroxide decomposers," a class of secondary antioxidants that break down hydroperoxides into non-radical, stable products. specialchem.com This action interrupts the chain propagation step of oxidation, thus protecting the ester base oil from degradation and extending its operational life. specialchem.com
Table 2: DLTDP's Role in Improving Oxidation Stability of Lubricant Base Fluids
| Base Fluid | Mechanism of Action | Performance Enhancement |
|---|---|---|
| Ester Oils | Peroxide Decomposer | Interrupts oxidation chain reactions, reduces acid formation, and maintains viscosity. specialchem.com |
| Polyolefin Base Fluids | Synergistic Peroxide Decomposer | Works with primary antioxidants to significantly enhance thermal-oxidation stability. |
Application in Coatings
This compound is also utilized in the coatings industry. Its application is sanctioned by the U.S. Food and Drug Administration (FDA) for use in resinous and polymeric coatings intended for food contact surfaces. wa.gov In this context, DLTDP functions as an antioxidant, protecting the coating from degradation that can be caused by exposure to oxygen, heat, and light. ncsu.edu This helps to maintain the integrity, appearance, and protective qualities of the coating over time. ncsu.edu
Application in Asphalt (B605645) Technology as an Anti-Aging Additive
In the field of asphalt technology, this compound has been investigated and applied as an anti-aging additive for asphalt binders. The oxidative aging of bitumen is a significant factor in the deterioration of asphalt pavements, leading to hardening, embrittlement, and increased susceptibility to cracking.
DLTDP functions as an antioxidant to mitigate this aging process. Furthermore, research has highlighted its potential as a regeneration agent for reclaimed asphalt pavement (RAP) binders. Studies have shown that the addition of DLTDP to aged RAP binders can have a softening effect, which is attributed to an increase in the maltene fractions and a reduction in the asphaltene fraction of the binder. This partial restoration of the binder's chemical composition and rheological properties can improve the performance of asphalt mixtures with high RAP content. Regenerated binders containing DLTDP have also demonstrated improved resistance to oxidative aging and moisture susceptibility.
Table 3: Effects of DLTDP on Asphalt Binder Properties
| Property | Effect of DLTDP Addition | Reference |
|---|---|---|
| Rheology | Softening effect on aged binders | |
| Chemical Composition | Increases maltene fractions, reduces asphaltene fraction | |
| Aging Resistance | Improves resistance to oxidative aging | |
| Moisture Susceptibility | Enhances resistance to moisture damage |
Analytical Methodologies for Dilauryl Thiodipropionate and Its Metabolites
Chromatographic Techniques
Chromatography is a fundamental technique for separating DLTDP from complex matrices, such as polymers, cosmetics, or biological samples. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification and purity assessment of DLTDP. Reversed-phase HPLC (RP-HPLC) is particularly effective. In one established method, a Symmetry C18 column is used as the stationary phase with a mobile phase consisting of a methanol-water mixture (98:2). semanticscholar.org Detection can be achieved using a differential refractivity detector. semanticscholar.org This method has demonstrated a linear relationship between the peak area and the mass concentration of DLTDP in the range of 0.20 to 20.0 g/L, with a lower limit of determination of 0.10 g/L. semanticscholar.org Analyses of commercial batches using this technique have shown DLTDP mass fractions ranging from 95.6% to 99.3%, with relative standard deviations (RSDs) of less than 1.1%. semanticscholar.org HPLC is also a critical tool for confirming the purity of DLTDP after synthesis and purification processes, often used to verify purities of ≥99%.
For the analysis of DLTDP as an extractable or leachable from food contact materials, liquid chromatography coupled with a high-accuracy mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides a powerful analytical solution. shimadzu.com A common setup for this application is detailed in the table below.
Table 1: HPLC-MS Parameters for DLTDP Analysis in Food Contact Materials
| Parameter | Specification |
|---|---|
| Column | Restek Viva C18 (100 x 2.1 mm; 3um) |
| Mobile Phase A | Water with 0.05% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 100% B in 7 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 3 µL |
| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) |
| Scan Range | m/z 100-2000 |
Data sourced from Shimadzu Corporation, 2019. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for the analysis of DLTDP and its potential degradation products. In various studies, GC-MS has been successfully used to identify DLTDP as a major component in extracts from natural products. researchgate.net The technique separates compounds based on their boiling points and polarity on a capillary column, and the mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net By comparing the obtained mass spectrum with established libraries, such as the National Institute of Standards and Technology (NIST) library, confident identification of DLTDP can be achieved. researchgate.net Quantitative analysis is also possible by integrating the peak area and comparing it against a calibration curve generated from standards of known concentration.
Titration Methods for Acidity Determination
Titration is a classic analytical method used to determine the concentration of a specific substance. For DLTDP, titration is employed to measure its acidity, which is typically due to residual thiodipropionic acid from the synthesis process. fao.org The procedure involves dissolving a known weight of the sample in a neutralized solvent mixture, such as methanol (B129727) and benzene (B151609) (1:3), and titrating with a standardized solution of 0.1 N ethanolic potassium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator. fao.orginchem.org The acidity is generally specified to be not more than 0.2% (as thiodipropionic acid). fao.orginchem.org
Another titration method is used for the assay of DLTDP itself. This involves dissolving the sample in a mixture of acetic acid and ethanol. fao.org Hydrochloric acid and a p-ethoxychrysoidin indicator are added, and the solution is titrated with 0.1 N bromide-bromate solution. fao.org The endpoint is a color change from red to pale yellow. fao.org After correcting for a blank determination and subtracting the acidity content, the percentage of DLTDP can be accurately calculated. fao.org
Table 2: Titration Methods for DLTDP Analysis
| Analysis | Titrant | Indicator | Endpoint |
|---|---|---|---|
| Acidity | 0.1 N Ethanolic Potassium Hydroxide | Phenolphthalein | Faint Pink |
| Assay | 0.1 N Bromide-Bromate | p-Ethoxychrysoidin | Red to Pale Yellow |
Data sourced from FAO specifications. fao.org
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula of DLTDP (C30H58O4S) and to quantify trace elemental impurities. A specific titration method can be used to determine the sulfur content in the related compound, thiodipropionic acid, which is indicative of the thioether group. fao.org For DLTDP, a critical quality parameter is the content of heavy metals, especially for its use in food packaging and cosmetics. cir-safety.org Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace and ultra-trace elemental impurities due to its high sensitivity and specificity.
Purity Assurance Protocols for Experimental and Commercial Dilauryl Thiodipropionate
Ensuring the high purity of DLTDP is essential for its function and safety in various applications. Purity assurance involves a combination of purification techniques and subsequent analytical verification. Common purification methods include washing the crude product with hot water to remove unreacted acid and catalysts, followed by crystallization from a suitable solvent like isopropanol (B130326). This process can yield DLTDP with a purity of ≥99%.
The purity of the final product is verified through a series of analytical tests. HPLC is a primary tool for quantifying the main component and detecting organic impurities. The solidification point is another key quality parameter, which should not be below 40°C. fao.orginchem.org Additionally, tests for acidity, as determined by titration, and limits for heavy metals, measured by atomic absorption spectroscopy or ICP-MS, are integral parts of the purity assurance protocol. fao.orgfao.org
Verification of Assay Purity and Impurity Limits
The verification of assay purity and the establishment of impurity limits are critical for ensuring the quality, safety, and efficacy of this compound (DLTDP) in its various applications, including cosmetics and as a food additive. cir-safety.org A variety of analytical methods are employed to quantify the purity of DLTDP and to detect and measure any potential impurities.
High-performance liquid chromatography (HPLC) is a commonly utilized technique for determining the purity of DLTDP. One method employs a Symmetry C18 column as the stationary phase with a mobile phase consisting of a methanol-water mixture (98:2). semanticscholar.org Using a differential refractivity detector and an external standard method, a linear relationship between the peak area and the mass concentration of DLTDP was established in the range of 0.20 to 20.0 g·L-1. semanticscholar.org Analysis of five different batches of DLTDP using this RP-HPLC method showed mass fractions ranging from 95.6% to 99.3%. semanticscholar.org Purification of crude DLTDP through crystallization from a solvent such as isopropanol can yield a purity of ≥99% as determined by HPLC.
Another established assay method involves titration. fao.org In this procedure, a sample of DLTDP is dissolved in a heated mixture of acetic acid and ethanol. fao.org Hydrochloric acid and p-ethoxychrysoidin indicator are added, and the solution is then titrated with a 0.1 N bromide-bromate solution. fao.org A blank determination is performed for correction, and the percentage of DLTDP is calculated after subtracting the thiodipropionic acid content determined in a separate acidity test. fao.org Specifications often require an assay purity of not less than 99%, with some standards defining a range of 99.0–100.5%. fao.org
Specific limits for impurities in DLTDP have been established, particularly for its use in food and cosmetic products. cir-safety.org Common impurities may include residual thiodipropionic acid from the synthesis process, heavy metals like lead and arsenic, and sulfated ash. cir-safety.org The acidity, resulting from free thiodipropionic acid, is typically determined by titration with ethanolic potassium hydroxide. fao.org
The following tables summarize the analytical methods for assay purity and the specified limits for common impurities in this compound.
Table 1: Analytical Methods for Assay Purity of this compound
| Analytical Method | Details | Reported Purity/Range |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: Symmetry C18 columnMobile Phase: Methanol-H₂O (98:2) semanticscholar.org | 95.6% to 99.3% semanticscholar.org |
| Titration | Titrant: 0.1 N bromide-bromate TSIndicator: p-ethoxychrysoidin TS fao.org | Not less than 99% fao.org |
| General Specification | Not specified | 99.0–100.5% |
Table 2: Impurity Limits for this compound
| Impurity | Limit | Analytical Method |
|---|---|---|
| Acidity (as Thiodipropionic Acid) | ≤ 0.2% cir-safety.orgfao.org | Titration with ethanolic potassium hydroxide fao.org |
| Lead | ≤ 2 mg/kg fao.org≤ 10 mg/kg 20 ppm cir-safety.org | Atomic absorption technique fao.org |
| Arsenic | 3 ppm (for cosmetic grade) cir-safety.org | Not specified |
| Sulfated Ash | 0.1% (for cosmetic grade) cir-safety.org | Not specified |
Metabolic Fate and Environmental Interactions of Dilauryl Thiodipropionate
Biotransformation Pathways in Biological Systems
Dilauryl thiodipropionate (DLTDP) undergoes metabolic processes within biological systems, primarily involving its breakdown into thiodipropionic acid (TDPA). This biotransformation is a key aspect of its toxicokinetic profile.
Upon oral ingestion, DLTDP is metabolized to TDPA. Studies in rats have demonstrated that DLTDP is hydrolyzed by esterases, enzymes that break down esters, into TDPA and lauryl alcohol. This metabolic conversion is a significant pathway for the compound in the body. Research involving rats fed diets containing DLTDP confirmed the presence of TDPA in their urine, indicating this metabolic conversion and subsequent excretion.
Reverse isotope dilution studies have further elucidated the metabolic fate, showing that DLTDP is excreted as either free TDPA or as an acid-labile conjugate. This indicates that after the initial hydrolysis, TDPA can undergo further conjugation reactions before being eliminated from the body.
The primary route of excretion for the metabolites of DLTDP is through the urine. Studies using radiolabelled DLTDP in rats showed that approximately 85-90% of the administered dose is excreted in the urine. A smaller portion is eliminated through the feces (ranging from less than 1% to 3.5%) and as carbon dioxide via exhalation (around 5%).
The elimination of DLTDP and its metabolites is rapid, with about 90% of the total administered radioactivity being excreted within 24 hours. The excreted urinary metabolite is TDPA, either in its free form or as a conjugate. Notably, no unchanged DLTDP was recovered from the urine or feces of rats in these studies.
Table 1: Excretion of this compound Metabolites in Rats
| Excretion Pathway | Percentage of Administered Dose | Metabolite Form | Timeframe for 90% Elimination |
|---|---|---|---|
| Urine | 85-90% | Free TDPA or acid-labile conjugate | 24 hours |
| Feces | <1% - 3.5% | Not specified | 24 hours |
| Exhaled Air | ~5% | Radioactive CO₂ | 24 hours |
Environmental Release and Fate
The production and use of DLTDP in various consumer and industrial products can lead to its release into the environment through different waste streams.
DLTDP's presence in cosmetics, lubricants, and plastics means it can enter the environment through household and industrial wastewater, as well as through the disposal of solid waste. Its use as an antioxidant in edible fats and oils also presents a potential pathway for environmental entry.
Once in the aquatic environment, DLTDP is considered to be very toxic to aquatic life with long-lasting effects. However, it is also rapidly biodegradable. In a study using the Japanese MITI test, DLTDP reached 57% of its theoretical biochemical oxygen demand (BOD) in two weeks, suggesting it is inherently biodegradable, though not readily biodegradable according to the 60% threshold. Due to its low solubility and rapid biodegradability, hydrolysis is not expected to produce persistent transformation products in the environment.
Long-Term Environmental Studies and Accumulation Potential
Based on its physical and chemical properties, the potential for DLTDP to bioaccumulate in aquatic organisms is considered low. An estimated bioconcentration factor (BCF) of 15 has been calculated for fish, which suggests a low potential for accumulation in these organisms. Furthermore, DLTDP is not suspected to be persistent in the environment. Its estimated high Koc value suggests it is expected to be immobile in soil.
Research on Biological and Toxicological Profiles of Dilauryl Thiodipropionate
Mammalian Toxicity Studies
Mammalian toxicity studies have been conducted to assess the effects of DLTDP following acute and repeated exposure.
Acute toxicity studies have been performed on several animal species to determine the effects of a single dose of Dilauryl thiodipropionate. In these studies, the compound was found to be slightly toxic when administered orally to rats and mice. medchemexpress.com The median lethal dose (LD50) for DLTDP was found to exceed 2000 mg/kg in mice and 2500 mg/kg in rats when administered orally. chemicalbook.commdpi.com
Parenteral administration studies have also been conducted. Following intraperitoneal (i.p.) injection in mice, the LD50 for DLTDP was greater than 2000 mg/kg. chemicalbook.commdpi.com In a study involving rats, no mortality was observed after a single intraperitoneal dose of 500 mg/kg of Thiodipropionic acid, a related compound. medchemexpress.com
| Animal | Route | LD50 (mg/kg bw) |
|---|---|---|
| Mouse | Oral | > 2000 |
| Mouse | Intraperitoneal | > 2000 |
| Rat | Oral | > 2500 |
The long-term effects of repeated oral exposure to DLTDP have been evaluated in subchronic and chronic studies. In a two-year study, groups of 20 male albino rats were fed diets containing 0%, 0.5%, 1.0%, or 3.0% DLTDP. medchemexpress.comchemicalbook.com Over the course of the study, no significant discernible adverse effects on growth rate or mortality were observed that could be attributed to the compound. chemicalbook.com Pathological examinations at the end of the study also revealed no significant abnormalities in the experimental animals. chemicalbook.com Another study noted that while there were deaths in the DLTDP test groups over a two-year period, no attempt was made to explain this observation, and the compound was considered relatively nontoxic in subchronic oral studies with rats. medchemexpress.com
Investigations into the potential developmental and reproductive toxicity of DLTDP have been conducted across several species. Studies in mice, rats, hamsters, and rabbits have indicated that DLTDP is not a teratogen or a reproductive toxicant when administered orally. medchemexpress.comunivook.com In a study where pregnant rabbits were intubated with Thiodipropionic acid, there were no significant differences in soft or skeletal tissue abnormalities between the treated and control fetuses. medchemexpress.com A comprehensive assessment concluded there was no evidence of histopathological effects in the reproductive organs in a subchronic repeated-dose oral toxicity study of DLTDP. cosmeticsinfo.org
Genotoxicity and Mutagenicity Studies
This compound has been evaluated for its potential to cause genetic mutations and chromosomal damage. It was found to be non-mutagenic in four different assay systems. medchemexpress.com Genotoxicity studies, including a host-mediated assay, in vivo and in vitro cytogenetics studies, and a dominant lethal assay for the related compound Thiodipropionic acid (TDPA), were negative. medchemexpress.comunivook.com Bacterial mutagenicity assays and an in vitro mammalian cell gene mutation assay for DLTDP also produced negative results. cosmeticsinfo.org Furthermore, an in vitro chromosomal aberration assay and an in vivo chromosomal aberration test showed no clastogenic activity. cosmeticsinfo.org
Dermal and Ocular Irritation and Sensitization Studies
The potential for DLTDP to cause skin and eye irritation, as well as allergic skin reactions (sensitization), has been assessed. Studies on rabbits showed that DLTDP applied to the skin under a patch for 24 hours was not an irritant. medchemexpress.com Neither DLTDP nor its related compound, Thiodipropionic acid, were found to be irritating to animal skin or eyes. univook.comup.pt In sensitization tests, a formulation containing 0.05% DLTDP was not found to be a sensitizer (B1316253) in a guinea pig maximization test. medchemexpress.com Dermal studies have confirmed that DLTDP is not a sensitizer or a phototoxicant. cir-safety.org
In Vitro and In Vivo Biological Activity Assessments
The primary biological activity of this compound identified through in vitro and in vivo assessments is its function as an antioxidant. chemicalbook.com DLTDP acts as a free radical scavenger, which inhibits oxidation reactions. chemicalbook.com Its mechanism involves scavenging free radicals and decomposing peroxides that are generated during oxidative degradation, thereby disrupting oxidation chain reactions. This activity helps to prevent the deterioration of substances it is mixed with, such as oils and fats in cosmetic formulations. chemicalbook.com The antioxidant properties of DLTDP and other thiodipropionate derivatives allow them to impede reactions that occur through contact with oxygen, preserving the stability of various products. cosmeticsinfo.org
Antioxidant Benefits in Biological Systems
This compound (DLTDP) is recognized for its antioxidant properties, primarily functioning as a free radical scavenger. medchemexpress.comchemicalbook.comunivook.com This capability is crucial in preventing oxidative degradation in various materials, including plastics and rubber, by disrupting oxidation chain reactions. univook.com In biological systems, antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS). nih.gov Thiol-containing compounds, in particular, are essential components of cellular antioxidant defense systems. nih.gov While DLTDP is widely used as an industrial antioxidant, its direct antioxidant effects within biological systems are often associated with its metabolic products. univook.comspecialchem.com Upon ingestion, DLTDP is metabolized to thiodipropionic acid (TDPA), which is then excreted. nih.gov The antioxidant activity of DLTDP in cosmetic and personal care products helps to inhibit the oxidation of the formulation itself, thereby extending the product's shelf life. chemicalbook.com
Potential for Fading Dark Spots and Anti-aging Effects
This compound is utilized in skincare for its potential role in addressing hyperpigmentation and signs of aging. paulaschoice.de Its antioxidant properties are believed to contribute to these effects by protecting the skin from environmental stressors that can lead to dark spots and premature aging. chemicalbook.compaulaschoice.de Some research suggests that DLTDP may play a part in diminishing the appearance of skin discolorations. paulaschoice.de The mechanism behind fading dark spots often involves inhibiting the production of melanin (B1238610), the pigment responsible for skin color. eucerin.com Various ingredients are known to target the enzyme tyrosinase to reduce melanin synthesis. eucerin.com While DLTDP's primary function in cosmetics is often as a stabilizer and antioxidant for the product formula, its ability to counteract oxidative stress may indirectly support a more even skin tone and youthful appearance. chemicalbook.compaulaschoice.de
Investigation of Anticancer Properties in Extracts Containing this compound
Research into the anticancer properties of natural product extracts has identified numerous bioactive compounds with potential therapeutic applications. mdpi.comnih.govmdpi.com These compounds can influence various cellular processes, including apoptosis (programmed cell death), cell cycle regulation, and the inhibition of tumor growth. nih.govmdpi.com The antioxidant activity of certain phytochemicals is often linked to their anticancer effects, as they can mitigate the oxidative stress implicated in carcinogenesis. latrobe.edu.au
While this compound itself is a synthetic compound, studies on plant extracts that may contain various chemical constituents have shown promise in cancer research. For instance, extracts from plants of the Euphorbiaceae family have been investigated for their cytotoxic effects on different cancer cell lines. mdpi.com Similarly, a study on Horwoodia dicksoniae extract, which contains a variety of natural compounds, demonstrated antioxidant and anticancer properties against a human colon cancer cell line. nih.gov It is important to note that these studies focus on the effects of complex extracts containing numerous compounds, and the specific contribution of any single component, such as DLTDP if present, is not typically isolated.
Regulatory Science and Safety Assessments
Cosmetic Ingredient Review Expert Panel Conclusions
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound along with other related dialkyl esters of thiodipropionic acid. nih.govcosmeticsinfo.org The panel reviewed scientific data, including toxicological studies, and concluded that these ingredients are safe for use in cosmetic and personal care products when formulated to be non-irritating. cosmeticsinfo.orgcir-safety.org Laboratory studies indicated that DLTDP did not cause significant adverse effects when administered orally in dietary concentrations up to 3%. cosmeticsinfo.org Furthermore, dermal studies showed that DLTDP was not a sensitizer or a phototoxicant. nih.govcosmeticsinfo.org While some formulations containing DLTDP at concentrations up to 4% showed potential for irritation in some subjects, others did not. cosmeticsinfo.org Based on the available data, the CIR Expert Panel affirmed that this compound and related ingredients are safe for their intended use in cosmetics under the condition that the final product is not irritating. cir-safety.org
Food Additive Approvals and Safety Evaluations (e.g., FDA, JECFA, SCF)
This compound is recognized as safe for use in food by several regulatory bodies. In the United States, the Food and Drug Administration (FDA) lists this compound as a substance that is Generally Recognized As Safe (GRAS) for use as a chemical preservative in food. cosmeticsinfo.orgfda.gov It is also approved for use in animal feed. cornell.edu The regulations specify that the total content of antioxidants, including DLTDP, should not exceed 0.02 percent of the fat or oil content of the food. cornell.eduregulations.gov
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of this compound and has established an acceptable daily intake (ADI) of 0-3.0 mg/kg of body weight for thiodipropionic acid and this compound combined. cosmeticsinfo.orgedap-cluster.com
Regulatory Body Approvals for this compound as a Food Additive
| Regulatory Body | Status | Regulation/Recommendation |
|---|---|---|
| U.S. Food and Drug Administration (FDA) | Generally Recognized As Safe (GRAS) | Permitted as a chemical preservative. cosmeticsinfo.orgfda.gov |
| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | Acceptable Daily Intake (ADI) Established | 0-3.0 mg/kg body weight (for thiodipropionic acid and DLTDP). cosmeticsinfo.orgedap-cluster.com |
Regulatory Constraints and Permitted Concentration Levels in Different Jurisdictions
The use of this compound in both cosmetics and food is subject to regulatory limits that vary by jurisdiction. In cosmetics, while the CIR has deemed it safe for use when formulated to be non-irritating, usage levels are typically low. paulaschoice.decosmeticsinfo.org Standard concentrations in cosmetic formulations are often 1% or less, with amounts around 0.05% being common to avoid irritation. paulaschoice.decir-safety.org
For its application as a food additive in the United States, the FDA specifies that the total antioxidant content, which includes this compound, must not exceed 0.02% of the fat or oil content of the food. cornell.eduregulations.gov This regulation ensures that the intake of this additive remains within safe limits.
Permitted Concentration Levels for this compound
| Application | Jurisdiction/Body | Permitted Level/Constraint |
|---|---|---|
| Cosmetics | General Practice | Typically 1% or less; non-irritating formulations. paulaschoice.de |
| Food (as antioxidant) | United States (FDA) | Not to exceed 0.02% of fat or oil content. cornell.eduregulations.gov |
Future Research Directions and Emerging Applications for Dilauryl Thiodipropionate
Advanced Spectroscopic and Computational Modeling for Mechanistic Understanding
A deeper understanding of the precise mechanisms by which DLTDP functions as an antioxidant is a key area for future research. While its role as a hydroperoxide decomposer is well-established, advanced analytical techniques can provide more nuanced insights.
Spectroscopic Analysis: Techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry are fundamental in characterizing DLTDP and its degradation products. The NIST Chemistry WebBook provides reference spectra for Propanoic acid, 3,3'-thiobis-, didodecyl ester (a synonym for DLTDP), which serve as a baseline for these analyses. mdpi.combohrium.com Future research will likely involve in-situ spectroscopic monitoring during polymer degradation to observe the transformation of DLTDP in real-time.
Computational Modeling: The field of computational chemistry offers powerful tools to model antioxidant activity. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate properties such as bond dissociation enthalpies and ionization potentials, which are critical to understanding free-radical scavenging mechanisms. semanticscholar.orgacs.org Applying these models to DLTDP can help elucidate the energetics of its hydroperoxide decomposition pathways and predict its reactivity and efficiency in various polymer matrices. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to screen for novel thioester antioxidants with potentially enhanced performance. nih.gov
Development of Novel Synergistic Combinations with Emerging Antioxidant Classes
DLTDP is renowned for its synergistic effects when combined with primary antioxidants, particularly hindered phenols. vot.pl This synergy, where the primary antioxidant scavenges free radicals and DLTDP decomposes hydroperoxides, provides enhanced thermal stability. safic-alcan.com Future research is focused on exploring synergies with new and emerging classes of antioxidants to meet evolving performance and sustainability goals.
Natural Antioxidants: There is growing interest in using natural antioxidants, such as flavonoids, polyphenols, and carotenoids, for polymer stabilization. coacechemical.comrsc.org Research into combining DLTDP with extracts from sources like grape marc or with compounds like quercetin (B1663063) could lead to highly effective, partially bio-based stabilizer systems. mdpi.com
Multifunctional Antioxidants: The development of single molecules that can perform multiple stabilizing functions (e.g., radical scavenging and hydroperoxide decomposition) is an active area of research. Investigating how DLTDP complements these novel structures could unlock new levels of polymer protection. The synergistic effects observed in combinations of essential oils or with compounds like resveratrol (B1683913) and coenzyme Q10 in other fields suggest promising avenues for polymer stabilization research. researchgate.net3vsigmausa.com
Sustainable Synthesis Routes and Green Chemistry Principles for Dilauryl Thiodipropionate Production
Applying the principles of green chemistry to the industrial production of DLTDP is a critical direction for future research, aiming to reduce environmental impact and improve efficiency. nih.govnih.gov
Traditional vs. Alternative Routes: The conventional synthesis of DLTDP involves the esterification of thiodipropionic acid with lauryl alcohol. An alternative pathway utilizes thiodipropionitrile as a starting material, which reacts with lauryl alcohol. safic-alcan.com This latter route may offer scalability advantages in industrial settings by avoiding the handling of a solid acid.
Green Chemistry Evaluation: Future research will involve a comprehensive life cycle assessment of these synthetic pathways. This includes evaluating the use of greener solvents, developing recyclable catalysts to replace traditional acid catalysts, minimizing waste byproducts (atom economy), and reducing energy consumption. mdpi.com For instance, the thiodipropionitrile route involves precursors like acrylonitrile (B1666552) and generates ammonia, which require careful management and present opportunities for process optimization based on green chemistry principles. safic-alcan.com
| Synthesis Aspect | Traditional Route (Thiodipropionic Acid) | Alternative Route (Thiodipropionitrile) | Future Green Chemistry Goals |
| Starting Materials | Thiodipropionic acid, Lauryl alcohol | Thiodipropionitrile, Lauryl alcohol | Use of bio-based alcohols and precursors. |
| Catalyst | Typically strong acid catalysts | Typically acid catalysts | Development of reusable solid acid catalysts. |
| Byproducts | Water | Ammonia | Minimize and find uses for byproducts. |
| Process Conditions | Standard esterification conditions | May offer scalability benefits | Lower reaction temperatures, solvent-free conditions. |
| Environmental Impact | Dependent on catalyst and solvent choice | Involves toxic precursors (acrylonitrile) | Reduced toxicity of reagents, lower energy footprint. |
Exploration of Targeted Applications in High-Performance Materials and Specialized Environments
While DLTDP is widely used in commodity plastics like polyethylene (B3416737) and polypropylene (B1209903), research is expanding its use into more demanding applications where its specific properties offer significant advantages. mdpi.commdpi.com Its low volatility and good compatibility make it a valuable additive in materials subjected to harsh conditions. mdpi.com
High-Performance Polymers: DLTDP is used to enhance the thermal and oxidative stability of engineering plastics such as ABS resins and PBT. vot.plmdpi.com
Specialized Applications: Its effectiveness is leveraged in materials for demanding environments, including:
Pipes and Power Cables: Where long-term stability and resistance to thermal degradation are critical for safety and performance. safic-alcan.com
Automotive Components: To ensure the durability of plastic parts exposed to engine heat and environmental stressors.
Lubricants and Greases: DLTDP is added to industrial oils and greases to improve their oxidative stability, prevent the formation of sludge, and extend the service life of machinery. mdpi.commdpi.com
Future work will focus on tailoring DLTDP concentrations and synergistic packages to optimize performance in next-generation polymers and bio-based plastics designed for high-heat and long-service-life applications.
Long-Term Ecotoxicological Studies and Environmental Risk Assessment Refinements
Understanding the environmental fate and impact of DLTDP is crucial for its continued responsible use. Future research will aim to build upon existing data to create a more complete ecotoxicological profile.
Biodegradability: Studies indicate that DLTDP is inherently biodegradable, with one test showing it reached 57% of its theoretical biochemical oxygen demand in two weeks. While this does not classify it as "readily biodegradable" (which typically requires >60%), it suggests it does not persist indefinitely in the environment. mdpi.com
Bioaccumulation: The potential for bioaccumulation in aquatic organisms is considered low. The calculated bioconcentration factor (BCF) is estimated to be 15, which is below the threshold for concern. mdpi.com
Soil Mobility: With a very high estimated organic carbon-water (B12546825) partition coefficient (Koc), DLTDP is expected to be immobile in soil, meaning it is likely to bind to soil particles and not leach into groundwater. mdpi.com
A GreenScreen® assessment for safer chemicals assigned DLTDP a Benchmark™ Score of 3, indicating a relatively low hazard profile, though data gaps for endocrine activity were noted. Future long-term studies will focus on closing these data gaps and further refining environmental risk assessments under various environmental conditions.
| Parameter | Finding | Implication | Source |
|---|---|---|---|
| Biodegradation | Inherently biodegradable (57% in 14 days) | Does not persist indefinitely in the environment. | mdpi.com |
| Bioconcentration Factor (BCF) | Estimated at 15 | Low potential for bioaccumulation in aquatic life. | mdpi.com |
| Soil Mobility (Koc) | Estimated at 9 x 10⁶ | Expected to be immobile in soil. | mdpi.com |
| Environmental Toxin Status | Not suspected to be an environmental toxin | Considered to have a low environmental hazard. |
Deeper Investigations into Biological Interactions and Health Implications
DLTDP has been subject to extensive safety assessments, particularly for its use in food packaging and cosmetics. Future research will continue to monitor its biological interactions and refine safety profiles using modern toxicological methods.
Metabolism: When ingested, DLTDP is metabolized and excreted in the urine primarily as thiodipropionic acid (TDPA) or its conjugates, with little tissue retention.
Toxicity Profile: Numerous studies have established a low toxicity profile for DLTDP. It is not considered genotoxic, a developmental toxicant, a sensitizer (B1316253), or a phototoxicant.
Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that DLTDP is safe for use in cosmetic products when formulated to be non-irritating. It is also recognized as safe (GRAS) for use as a food additive.
Deeper investigations will likely employ advanced in-vitro and in-silico models to explore subtle biological interactions and confirm the long-term safety of DLTDP and its metabolites.
| Endpoint | Result | Source |
|---|---|---|
| Acute Oral Toxicity | Slightly toxic in animal studies | |
| Genotoxicity | Negative results in various assays | |
| Developmental Toxicity | Not found to be a teratogen or reproductive toxicant | |
| Skin Sensitization | Not a sensitizer | |
| Phototoxicity | Not a phototoxin |
Research into this compound's Role in Biodegradable Polymers and Circular Economy Initiatives
A significant emerging area of research is the application of DLTDP in sustainable polymer technologies, including biodegradable polymers and the circular economy.
Biodegradable Polymers: Bio-based and biodegradable plastics like polylactic acid (PLA), polyhydroxyalkanoates (PHA), and poly(butylene succinate) (PBS) are vulnerable to degradation during processing and use. safic-alcan.commdpi.com While much research focuses on natural antioxidants for these materials, synthetic stabilizers like DLTDP could play a crucial role. mdpi.com However, studies have shown that for polymers like PLA, thermal degradation is often dominated by hydrolysis rather than oxidation, meaning traditional antioxidants like thioethers may offer only limited improvement in stability compared to hydrolysis inhibitors. Future research must investigate the specific degradation pathways of different biopolymers to determine where DLTDP can be most effective, potentially in synergistic combination with hydrolysis stabilizers.
Circular Economy: The circular economy relies on the effective recycling and reuse of materials. mdpi.com During mechanical recycling, polymers like polyethylene and polypropylene are subjected to multiple heat histories, which can deplete their original stabilizer package and lead to degradation. mdpi.com Adding antioxidants to recycled polyolefins is essential to restore their properties and processability. As a secondary antioxidant, DLTDP can be a key component in "re-stabilization" packages for recycled plastics, helping to decompose hydroperoxides formed in previous life cycles and ensuring the quality and longevity of products made from recycled content. mdpi.com This application is vital for closing the loop on plastics and building a more sustainable industrial ecosystem.
Q & A
Basic: What are the key physicochemical properties of DLTP critical for experimental design?
DLTP (CAS 123-28-4) is a white crystalline solid with a molecular formula C₃₀H₅₈O₄S (MW 514.84). It is insoluble in water but soluble in organic solvents like benzene, chloroform, and acetone. Key properties include a melting point of 40–42°C, density of 0.915 g/mL, and stability under standard storage conditions (2–8°C). These properties dictate solvent selection for dissolution and compatibility with polymer matrices (e.g., polyethylene, polypropylene) .
Basic: How does DLTP function as an antioxidant in polymer systems?
DLTP acts as a secondary antioxidant by decomposing hydroperoxides and scavenging free radicals via its sulfur-containing structure. It synergizes with primary antioxidants (e.g., phenolic compounds) to inhibit oxidative degradation in polyolefins. Methodologically, its efficacy is evaluated using accelerated aging tests, such as oven aging at 100–150°C, followed by monitoring changes in mechanical properties or carbonyl index via FTIR .
Advanced: What analytical techniques are recommended for quantifying DLTP in complex matrices like polymers or biological samples?
- Chromatography : Use HPLC with UV detection (λ ~254 nm) or GPC (e.g., Shodex GPC K-2001 columns with chloroform eluent) for separation and quantification in polymers .
- Mass Spectrometry : High-resolution techniques like FTICR-MS (e.g., detecting [M+H]⁺ ions at m/z 515.413) are critical for identifying DLTP in metabolomic studies, especially to distinguish it from endogenous compounds .
- Thermal Analysis : Pressurized differential scanning calorimetry (PDSC) evaluates oxidative induction time (OIT) in polyolefins .
Advanced: How can researchers address contamination risks from DLTP in biological experiments?
DLTP is a known contaminant in plasticware (e.g., polypropylene tubes) and can leach into solvents. To mitigate:
- Use glass containers (e.g., Petri dishes) for sample storage.
- Include solvent blanks in LC-MS workflows to detect DLTP-derived ions (e.g., m/z 515.413, 537.394) and validate absence in controls .
Basic: What regulatory standards govern DLTP’s use in food or cosmetic research?
DLTP is classified as an antioxidant (INS 389) under CODEX STAN 192-1995 for food additives. Purity must meet ≥99.0% assay, ≤0.2% thiodipropionic acid, and ≤10 mg/kg lead. For cosmetics, it is permitted as an antioxidant but requires toxicity profiling (e.g., acute oral LD₅₀ >5 g/kg in rodents) .
Advanced: What methodologies are used to study DLTP’s synergistic effects with other antioxidants?
- Rotary Bomb Oxidation Test (RBOT) : Measures oxidative stability of lubricants or polymers containing DLTP and alkylated diphenylamines (ADPA) .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition kinetics under controlled atmospheres.
- Synergy Ratios : Calculate using the ratio of induction periods (e.g., DLTP + ADPA vs. individual components) .
Basic: How is DLTP metabolized in biological systems?
In vivo studies show DLTP is hydrolyzed to thiodipropionic acid (TDPA), excreted renally. For metabolic profiling, administer DLTP via oral gavage and analyze urine using LC-MS/MS to detect TDPA metabolites .
Advanced: What experimental challenges arise when formulating DLTP in high-temperature polymer processing?
- Volatility : DLTP’s low volatility (boiling point ~570°C) minimizes loss during extrusion (150–300°C).
- Compatibility : Test with stabilizers (e.g., hindered amines) via torque rheometry to detect crosslinking or degradation .
Advanced: How can conflicting data on DLTP’s antioxidant efficiency in different polymer matrices be resolved?
- Controlled Aging Studies : Compare DLTP’s performance in polypropylene vs. polyethylene under identical oxygen permeability and crystallinity conditions.
- Surface Analysis : Use XPS or AFM to assess DLTP migration to polymer surfaces, which affects antioxidant accessibility .
Basic: What safety protocols are recommended for handling DLTP in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
